(2,2-Dibromoethyl)(phenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dibromoethyl)(phenyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to a phenyl group and a 2,2-dibromoethyl group. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dibromoethyl)(phenyl)stannane typically involves the reaction of phenylstannane with 2,2-dibromoethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (2,2-Dibromoethyl)(phenyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 2,2-dibromoethyl group can be substituted by nucleophiles, leading to the formation of new organotin compounds.
Oxidation and Reduction Reactions: The tin center can undergo oxidation and reduction reactions, altering the oxidation state of tin and leading to different organotin species.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted organotin compounds, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include different oxidation states of tin, such as tin(II) and tin(IV) compounds.
Wissenschaftliche Forschungsanwendungen
(2,2-Dibromoethyl)(phenyl)stannane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2,2-Dibromoethyl)(phenyl)stannane involves its interaction with molecular targets through the tin center. The tin atom can form coordination complexes with various biomolecules, leading to alterations in their structure and function. This interaction can affect cellular pathways and processes, contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Trimethyltin chloride: Another organotin compound with similar applications in organic synthesis and catalysis.
Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.
Uniqueness: (2,2-Dibromoethyl)(phenyl)stannane is unique due to the presence of the 2,2-dibromoethyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it valuable for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
114475-16-0 |
---|---|
Molekularformel |
C8H8Br2Sn |
Molekulargewicht |
382.67 g/mol |
IUPAC-Name |
2,2-dibromoethyl(phenyl)tin |
InChI |
InChI=1S/C6H5.C2H3Br2.Sn/c1-2-4-6-5-3-1;1-2(3)4;/h1-5H;2H,1H2; |
InChI-Schlüssel |
BOVSBGGXARUSOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn]CC(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.